(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
(Z)-6-Benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic heterocyclic compound featuring a tetrahydrothienopyridine core substituted with benzyl, phenylacrylamido, and carboxamide groups. Its Z-configuration at the acrylamido moiety and hydrochloride salt form enhance stereochemical specificity and solubility, making it a candidate for pharmaceutical exploration. Structural elucidation of such compounds typically employs crystallographic methods like those implemented in the SHELX software suite .
Properties
IUPAC Name |
6-benzyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c25-23(29)22-19-13-14-27(15-18-9-5-2-6-10-18)16-20(19)30-24(22)26-21(28)12-11-17-7-3-1-4-8-17;/h1-12H,13-16H2,(H2,25,29)(H,26,28);1H/b12-11-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHMUWVBXGCCK-AFEZEDKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)/C=C\C3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrrolidine alkaloids, which have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. .
Mode of Action
Pyrrolidine alkaloids, to which this compound belongs, are known to interact with various cellular targets leading to a wide range of biological effects. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that pyrrolidine alkaloids can influence a variety of biochemical pathways. For instance, some pyrrolidine alkaloids have been shown to affect the pentose phosphate, shikimate, and phenylpropanoid pathways, which are involved in the production of important secondary metabolites and bioactive compounds in plants.
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. The specific effects of this compound are subjects of ongoing research.
Biological Activity
(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various intermediates derived from thieno[2,3-c]pyridine derivatives. The synthesis typically includes:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the benzyl and phenylacrylamido groups.
- Final purification steps to obtain the hydrochloride salt form.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds within the thieno[2,3-c]pyridine class. The compound has shown promising activity against various pathogens, including Mycobacterium tuberculosis (MTB). For example, related compounds have demonstrated IC50 values in the low micromolar range against MTB pantothenate synthetase (PS), indicating effective inhibition .
Cytotoxicity
In vitro cytotoxicity assays using RAW 264.7 cell lines have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while some derivatives exhibit significant antimicrobial activity, they remain non-cytotoxic at concentrations up to 50 µM .
The biological effects of this compound are likely mediated through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death .
Study 1: Antimycobacterial Activity
A study evaluated a series of tetrahydrothieno[2,3-c]pyridine derivatives for their ability to inhibit MTB PS. Among these compounds, one derivative exhibited an IC50 value of 5.87 ± 0.12 µM and a MIC of 9.28 µM against MTB . This highlights the potential for developing new antitubercular agents based on this scaffold.
Study 2: Cytotoxicity Profile
Another investigation focused on assessing the cytotoxic effects of various thieno[2,3-c]pyridine derivatives on RAW 264.7 cells. The results indicated that certain compounds maintained high selectivity towards bacterial targets while exhibiting minimal toxicity towards mammalian cells .
Data Summary
| Property | Value |
|---|---|
| IC50 against MTB PS | 5.87 ± 0.12 µM |
| MIC against MTB | 9.28 µM |
| Cytotoxicity (RAW 264.7) | Non-cytotoxic at 50 µM |
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s tetrahydrothienopyridine core is distinct from the thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) systems.
- All compounds share substituted aromatic/heteroaromatic groups (e.g., benzyl, cyanophenyl), but the target’s phenylacrylamido group introduces conformational rigidity.
- The hydrochloride salt of the target enhances aqueous solubility compared to neutral analogs.
Key Observations :
- Synthesis of analogs 11a and 11b involves short reflux times (2 h) with moderate yields (68%), while compound 12 requires prolonged heating (12 h) for lower yield (57%).
- The target’s synthesis likely employs similar condensation steps but may require tailored conditions for introducing the benzyl and phenylacrylamido groups.
Physicochemical and Spectral Properties
Key Observations :
- The target’s hydrochloride salt increases molecular weight significantly compared to neutral analogs.
- Shared spectral features include NH stretches (~3200–3400 cm⁻¹) and nitrile (CN) or carbonyl (C=O) peaks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
